![molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1](/img/structure/B1612325.png)
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Overview
Description
“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is a type of tetra-aryl biphenyl diamine hole transport material . It has been used in the fabrication of perovskite cells .
Synthesis Analysis
A mixture of P-MOTPA and N, N ′-diphenyl- N, N ′-bis (4-methylphenyl)-1,4-phenylenediamine can be condensed with paraldehyde to synthesize arylamine polymers .
Molecular Structure Analysis
The molecular formula of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is C21H21N . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” can be used in the fabrication of perovskite cells . It is also involved in the synthesis of arylamine polymers .
Physical And Chemical Properties Analysis
The molecular weight of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is 287.3981 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis of Other Compounds
This compound is an important starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate . It’s synthesized via Schiff bases reduction route .
Crystal Structure Analysis
The molecular structures of this compound and similar ones have been analyzed in orthorhombic and monoclinic crystal systems . This kind of analysis is crucial in understanding the properties and potential applications of these compounds .
Antimicrobial Activity
Compounds similar to N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline have been synthesized and studied for their antimicrobial activity . They have shown promising results against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
These compounds have also been studied for their anticancer activity, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This makes them potential candidates for the development of new anticancer drugs .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This helps in understanding how these compounds interact with biological targets, which is crucial in drug design .
Preparation of Secondary Amines
This compound can be used in the preparation of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities . These activities could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.
Biochemical Pathways
Similar compounds have been shown to influence pathways related to microbial growth and cancer cell proliferation
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . These effects could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZMLPQAHGJJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620455 | |
Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129119-41-1 | |
Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.